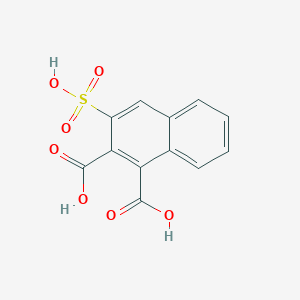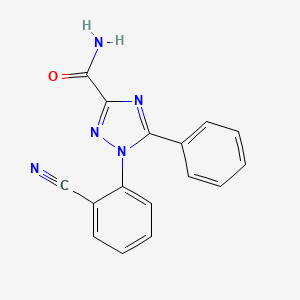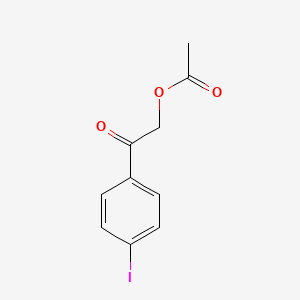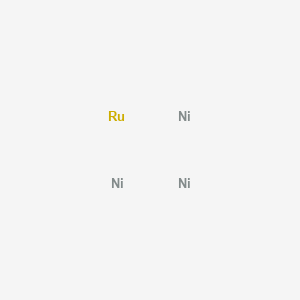
Nickel;ruthenium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel and ruthenium are transition metals that belong to the platinum group of elements. When combined, they form a compound known as nickel-ruthenium. This compound is notable for its unique properties, including high resistance to corrosion and wear, making it valuable in various industrial applications. Nickel-ruthenium compounds are often used as catalysts in chemical reactions due to their ability to facilitate processes efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel-ruthenium compounds can be synthesized using several methods. One common approach is the co-precipitation method, where nickel nitrate and ruthenium chloride are dissolved in water and then precipitated using ammonium carbonate and ammonium hydroxide . Another method involves loading nickel and ruthenium onto a hydrotalcite support through a post-synthetic process . This involves dissolving the metals in appropriate solvents and then depositing them onto the support material.
Industrial Production Methods: In industrial settings, nickel-ruthenium compounds are often produced through a combination of chemical reduction and deposition techniques. For example, nickel and ruthenium can be co-deposited onto a substrate using electrochemical methods, which allow for precise control over the composition and thickness of the resulting compound.
Análisis De Reacciones Químicas
Types of Reactions: Nickel-ruthenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, ruthenium in the compound can be oxidized to form ruthenium dioxide (RuO2) when heated with oxygen . Additionally, nickel-ruthenium compounds can participate in hydrogenation reactions, where they act as catalysts to facilitate the addition of hydrogen to organic molecules .
Common Reagents and Conditions: Common reagents used in reactions involving nickel-ruthenium compounds include hydrogen gas, oxygen, and various organic substrates. The reactions typically occur under controlled conditions, such as elevated temperatures and pressures, to ensure optimal performance of the compound as a catalyst.
Major Products Formed: The major products formed from reactions involving nickel-ruthenium compounds depend on the specific reaction being carried out. For example, in hydrogenation reactions, the primary products are hydrogenated organic compounds, while oxidation reactions yield oxides such as ruthenium dioxide .
Aplicaciones Científicas De Investigación
Nickel-ruthenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various organic reactions, including hydrogenation, oxidation, and isomerization . In biology and medicine, nickel-ruthenium compounds are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and neurological diseases . Additionally, these compounds are used in the development of advanced materials for electronics, such as wear-resistant electrical contacts and thick-film resistors .
Mecanismo De Acción
The mechanism by which nickel-ruthenium compounds exert their effects is primarily through their catalytic properties. The metals in the compound facilitate chemical reactions by providing active sites for the reactants to interact. This lowers the activation energy required for the reaction, thereby increasing the reaction rate. In biological systems, ruthenium compounds can act as nitric oxide donors, influencing various molecular pathways and exerting therapeutic effects .
Comparación Con Compuestos Similares
Nickel-ruthenium compounds can be compared with other platinum group metal compounds, such as platinum-ruthenium and palladium-ruthenium. While all these compounds share similar catalytic properties, nickel-ruthenium compounds are often preferred for their lower cost and higher availability . Additionally, nickel-ruthenium compounds exhibit unique electronic properties that make them suitable for specific applications, such as in the development of advanced electronic materials .
List of Similar Compounds:- Platinum-ruthenium
- Palladium-ruthenium
- Nickel-platinum
- Nickel-palladium
Nickel-ruthenium compounds stand out due to their unique combination of properties, making them valuable in a wide range of scientific and industrial applications.
Propiedades
Número CAS |
97647-51-3 |
|---|---|
Fórmula molecular |
Ni3Ru |
Peso molecular |
277.2 g/mol |
Nombre IUPAC |
nickel;ruthenium |
InChI |
InChI=1S/3Ni.Ru |
Clave InChI |
LGZBFOUDQOWKCL-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Ni].[Ru] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


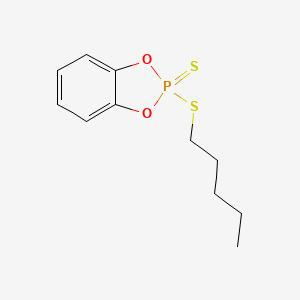
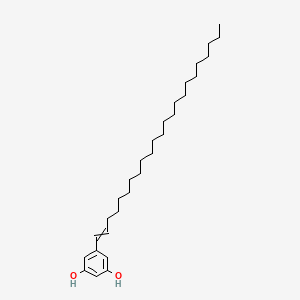
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)


![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)

![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)
